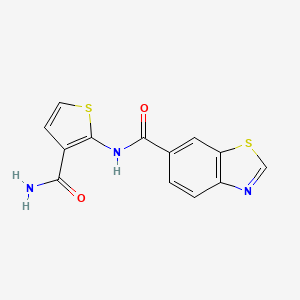![molecular formula C22H24FN5O2 B2730026 6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105200-87-0](/img/structure/B2730026.png)
6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule. It has a molecular formula of C22H24FN5O2 and a molecular weight of 409.465. This compound is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and an oxygen atom at position 3 . It also contains a cyclopropyl group, a fluorophenyl group, and an azepan-1-yl-2-oxoethyl group attached to the pyridazinone core.Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Useful Precursors for Synthesis of New Heterocyclic Compounds : Research by Abdelhamid, Fahmi, and Baaiu (2016) explores the synthesis of various azolo[3,4-d]pyridazines and related compounds, showcasing the versatility of these structures in creating a wide array of heterocycles. These compounds were characterized by elemental analyses and spectral data, providing a foundation for further application in material science and medicinal chemistry A. Abdelhamid, A. Fahmi, B. S. Baaiu, 2016.
Antibacterial Activity of Nitrogen-Carbon-Linked Compounds : A study conducted by Genin et al. (2000) highlights the antibacterial potential of nitrogen-carbon-linked azolylphenyl)oxazolidinone compounds, demonstrating the significant role of substituent effects on antibacterial activity. This study exemplifies the application of heterocyclic compounds in developing new antibacterial agents with expanded activity against Gram-negative organisms M. Genin et al., 2000.
Corrosion Inhibition
Evaluation of Corrosion Inhibition : Research by Chadli et al. (2017) on aza-pseudopeptides, including derivatives related to the queried compound, assesses their efficiency as corrosion inhibitors for mild steel in acidic environments. The findings from electrochemical impedance spectroscopy and Tafel polarization measurements indicate that these compounds are effective in reducing corrosion, which could be beneficial in industrial applications R. Chadli et al., 2017.
Synthesis and Reactivity of Heterocyclic Structures
Synthetic Approaches and Reactivity : The work of Akçamur et al. (1997) and El-Mariah et al. (2006) explores the synthesis and reactivity of pyrazolo[3,4-d]pyridazines and related structures, providing insights into the cyclization reactions and antimicrobial activity of these compounds. Such studies are crucial for the development of new pharmaceuticals and materials with specific functional properties Y. Akçamur, A. Şener, A. Mustafa Ipekoglu, G. Kollenz, 1997; F. El-Mariah, M. Hosny, A. Deeb, 2006.
Propriétés
IUPAC Name |
6-[2-(azepan-1-yl)-2-oxoethyl]-4-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c23-16-7-9-17(10-8-16)28-21-18(13-24-28)20(15-5-6-15)25-27(22(21)30)14-19(29)26-11-3-1-2-4-12-26/h7-10,13,15H,1-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBDVFZNTVVSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate](/img/structure/B2729948.png)

![2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729954.png)
![4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid](/img/structure/B2729955.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2729958.png)
![N-(3,4-dichlorophenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2729959.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)
![3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2729965.png)
![3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729966.png)